[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)
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Overview
Description
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) is a significant metabolite of methadone, a synthetic opioid used for pain management and opioid maintenance therapy . This compound is formed through the metabolic process of methadone in the human body and is often used as a marker in drug testing to monitor methadone use and compliance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine involves the N-demethylation of methadone. This process is primarily catalyzed by the cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6 . The reaction conditions typically involve the presence of these enzymes in a biological system, such as the liver.
Industrial Production Methods
Industrial production of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine is not common as it is primarily a metabolite of methadone. it can be synthesized in a laboratory setting for research purposes using chemical synthesis methods that mimic the metabolic pathways in the human body .
Chemical Reactions Analysis
Types of Reactions
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled laboratory conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine can lead to the formation of various oxidized derivatives, while reduction can result in reduced forms of the compound .
Scientific Research Applications
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine involves its formation through the N-demethylation of methadone by cytochrome P450 enzymes . This process converts methadone into its inactive metabolite, which is then excreted from the body. The molecular targets and pathways involved include the cytochrome P450 enzyme system, particularly CYP3A4 and CYP2B6 .
Comparison with Similar Compounds
Similar Compounds
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine: This is the racemic mixture of the compound, which includes both the S and R enantiomers.
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP): This is another metabolite of methadone formed through further metabolic processes.
Uniqueness
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine is unique due to its specific formation pathway and its role as a marker for methadone use. Its specific stereochemistry (S-enantiomer) also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C20H23N |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
(2E,5S)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine |
InChI |
InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/b19-4+/t16-/m0/s1 |
InChI Key |
AJRJPORIQGYFMT-JVXRWIERSA-N |
Isomeric SMILES |
C/C=C/1\C(C[C@@H](N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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